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A metabolite of Doxepin.
Nor Doxepin Hydrochloride
CAS No.: 2887-91-4
VCID: VC21335167
Molecular Formula: C18H20ClNO
Molecular Weight: 301.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Nor Doxepin Hydrochloride, commonly referred to as Nordoxepin, is a significant metabolite of the tricyclic antidepressant (TCA) Doxepin. It is an organic compound that plays a crucial role in the antidepressant effects of Doxepin. Nordoxepin is a colorless solid and exists as a mixture of (E) and (Z) stereoisomers, with plasma levels showing an approximate 1:1 ratio due to stereoselective metabolism . PharmacokineticsThe elimination half-life of Nordoxepin is approximately 31 hours, which is nearly twice that of Doxepin, which has a mean half-life of about 17 hours . This prolonged half-life contributes to its sustained pharmacological effects. Clinical SignificanceNordoxepin's role as a major active metabolite of Doxepin highlights its importance in the therapeutic efficacy of Doxepin. The potent norepinephrine reuptake inhibition by Nordoxepin contributes significantly to the antidepressant effects observed with Doxepin treatment . Comparison with Doxepin
Research FindingsResearch indicates that Nordoxepin's pharmacological profile, particularly its potent norepinephrine reuptake inhibition, contributes significantly to the therapeutic effects of Doxepin. The stereoselective metabolism leading to a balanced (E) and (Z) stereoisomer ratio in plasma is unique compared to the parent compound Doxepin . |
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CAS No. | 2887-91-4 | ||||||||||||||||||
Product Name | Nor Doxepin Hydrochloride | ||||||||||||||||||
Molecular Formula | C18H20ClNO | ||||||||||||||||||
Molecular Weight | 301.8 g/mol | ||||||||||||||||||
IUPAC Name | (3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | ||||||||||||||||||
Standard InChI | InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; | ||||||||||||||||||
Standard InChIKey | GNPPEZGJRSOKRE-QFHYWFJHSA-N | ||||||||||||||||||
Isomeric SMILES | CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | ||||||||||||||||||
SMILES | CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | ||||||||||||||||||
Canonical SMILES | CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | ||||||||||||||||||
Appearance | White to Off-White Solid | ||||||||||||||||||
Melting Point | 210-218°C | ||||||||||||||||||
Purity | > 95% | ||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||
Related CAS | 1225-56-5 (Parent) | ||||||||||||||||||
Synonyms | 3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-methyl-1-propanamine; ∆11(6H),γ-[3-(Methylamino)propylidene]dibenz[b,e]oxepine Hydrochloride; Desmethyldoxepine Hydrochloride | ||||||||||||||||||
PubChem Compound | 6506545 | ||||||||||||||||||
Last Modified | Apr 15 2024 |
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